molecular formula C16H19F3N2O3 B284610 N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

Cat. No.: B284610
M. Wt: 344.33 g/mol
InChI Key: DXPLRCBPZLAKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea (TFMB-Urea) is a chemical compound that has been studied for its potential use in scientific research. The compound is a urea derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of protein kinases and activation of AMPK. This compound has been shown to inhibit the activity of several protein kinases, including Akt and mTOR. Activation of AMPK by this compound has been shown to promote cellular energy metabolism and inhibit cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to promote cellular energy metabolism and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for use in lab experiments. The compound has been shown to have a high degree of selectivity for protein kinases, making it a useful tool for studying the role of specific kinases in cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound may have limitations in certain experimental systems, and further studies are needed to fully understand its potential uses and limitations.

Future Directions

There are several future directions for research on N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One area of interest is the development of more potent and selective derivatives of this compound. Another area of interest is the study of the effects of this compound on cellular metabolism and energy balance. Additionally, further studies are needed to fully understand the potential applications of this compound in the treatment of cancer and other diseases. Overall, this compound has shown promise as a useful tool for scientific research, and further studies are needed to fully explore its potential uses and limitations.

Synthesis Methods

The synthesis of N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with cycloheptylamine followed by reaction with phosgene. The resulting product is purified to yield this compound. The synthesis method has been optimized to produce high yields of pure product.

Scientific Research Applications

N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been studied for its potential use in scientific research. The compound has been shown to have a variety of biological activities, including inhibition of protein kinases and activation of AMP-activated protein kinase (AMPK). This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Properties

Molecular Formula

C16H19F3N2O3

Molecular Weight

344.33 g/mol

IUPAC Name

1-cycloheptyl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C16H19F3N2O3/c17-15(18,19)16(23-12-9-5-6-10-13(12)24-16)21-14(22)20-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H2,20,21,22)

InChI Key

DXPLRCBPZLAKRF-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Origin of Product

United States

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